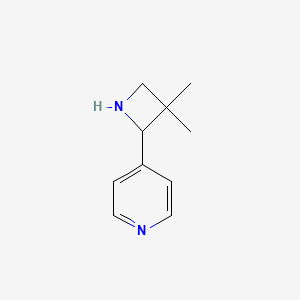

4-(3,3-Dimethylazetidin-2-yl)pyridine

Description

Properties

IUPAC Name |

4-(3,3-dimethylazetidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-10(2)7-12-9(10)8-3-5-11-6-4-8/h3-6,9,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCUSDDNWFWDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1C2=CC=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781917-86-9 | |

| Record name | 4-(3,3-dimethylazetidin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

4-(3,3-Dimethylazetidin-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the pyridine ring can be substituted with different nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of reduced pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has shown promise in the development of therapeutic agents targeting several diseases. Its structural features allow for interactions with various biological targets, making it suitable for drug discovery. Notably, derivatives of pyridine compounds have been extensively studied for their pharmacological activities, including anti-inflammatory and anticancer properties .

Case Study: Anticancer Activity

Research indicates that pyridine derivatives can inhibit cancer cell proliferation. For instance, a study highlighted the synthesis of novel pyridine derivatives that exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell growth and apoptosis .

Biological Research

Biological Activity

4-(3,3-Dimethylazetidin-2-yl)pyridine has been evaluated for its biological activity using predictive models. These studies suggest that it may exhibit multitarget effects, potentially acting as an analgesic or a modulator of neurotransmitter receptors . The compound's ability to interact with nicotinic acetylcholine receptors (nAChRs) is particularly noteworthy, as it could lead to advancements in treatments for neurological disorders such as Alzheimer’s disease .

Case Study: Interaction with nAChRs

In a specific study on nicotine analogs, it was found that modifications to the azetidine structure significantly influenced receptor selectivity and potency. The trans-diastereomers of certain azetidinyl-pyridine compounds showed enhanced activity compared to their cis counterparts, indicating the importance of stereochemistry in drug design .

Material Science

Industrial Applications

The compound is also being explored for its applications in materials science. Its unique chemical properties make it a candidate for the synthesis of advanced materials, including polymers and nanomaterials. The incorporation of azetidine into polymer matrices can enhance mechanical properties and thermal stability .

Case Study: Polymer Synthesis

A recent investigation into the use of 4-(3,3-Dimethylazetidin-2-yl)pyridine in polymer synthesis demonstrated improved tensile strength and flexibility in composite materials. This was attributed to the effective interfacial bonding between the azetidine moiety and polymer chains, leading to enhanced material performance under stress conditions .

Summary of Findings

The following table summarizes key findings regarding the applications of 4-(3,3-Dimethylazetidin-2-yl)pyridine:

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Potential anticancer activity; modulation of biological pathways; interactions with nAChRs |

| Biological Research | Multitarget biological activity predicted; potential use in neurological disorder treatments |

| Material Science | Enhanced mechanical properties in polymers; potential use in advanced material synthesis |

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethylazetidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not provided in the sources, compounds with similar structures often interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

4-(1-Aminoethyl)pyridine

- Molecular Formula : C₇H₁₀N₂

- Molecular Weight : 136.18 g/mol

- Key Features: A pyridine derivative with a linear aminoethyl substituent.

- The electron-donating amino group enhances charge transfer capabilities .

- Applications : Used in coordination chemistry and as a precursor for bioactive molecules.

Comparison: The azetidine group in 4-(3,3-Dimethylazetidin-2-yl)pyridine introduces significant ring strain compared to the flexible aminoethyl chain in 4-(1-aminoethyl)pyridine. This strain may alter reactivity and binding affinity in coordination complexes or enzymatic interactions.

2-Amino-4-(2-Chloro-5-(4-Methylphenyl)pyridin-3-yl)-1-(4-Methylphenyl)pyridine

- Molecular Formula : C₂₄H₂₀ClN₃

- Molecular Weight : 397.89 g/mol

- Key Features : A bis-pyridine derivative with chloro and methylphenyl substituents.

- Physical Properties : Melting point 268–287°C , high thermal stability.

- Applications : Demonstrated antimicrobial activity in screening studies .

Comparison :

The presence of bulky methylphenyl groups in this compound increases molecular weight and hydrophobicity compared to 4-(3,3-Dimethylazetidin-2-yl)pyridine. The latter’s compact azetidine moiety may improve solubility and bioavailability.

4-(Hydroxymethyl)pyridine

- Molecular Formula: C₆H₇NO

- Molecular Weight : 109.12 g/mol

- Key Features : A pyridine derivative with a hydroxymethyl group.

- Applications : Acts as a ligand in cobalt thiocyanate coordination compounds, forming 1D polymeric chains .

Comparison: The hydroxymethyl group in 4-(hydroxymethyl)pyridine facilitates hydrogen bonding, enhancing its utility in coordination chemistry.

Physicochemical and Functional Comparisons

Biological Activity

4-(3,3-Dimethylazetidin-2-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic potential across various applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 3,3-dimethylazetidine group. Its structural characteristics contribute to its biological activity by influencing interactions with biological targets.

The primary mechanism of action for 4-(3,3-Dimethylazetidin-2-yl)pyridine involves modulation of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical in the NAD+ salvage pathway. By enhancing NAMPT activity, this compound increases NAD+ levels, which plays a vital role in cellular metabolism and signaling pathways.

Anticancer Activity

Research indicates that 4-(3,3-Dimethylazetidin-2-yl)pyridine exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has been shown to inhibit breast cancer cell lines (MDA-MB-231) by downregulating angiogenesis markers such as VEGF and MMP-9. The compound's ability to interfere with cancer cell metabolism through NAD+ modulation suggests potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 5.4 | Inhibition of VEGF and MMP-9 expression |

| A549 (Lung Cancer) | 7.2 | Induction of apoptosis through metabolic disruption |

Antibacterial Properties

In vitro studies demonstrate that 4-(3,3-Dimethylazetidin-2-yl)pyridine possesses strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are notably lower than those of standard antibiotics, indicating its potential as a new antibacterial agent.

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 1.0 | Lower than Penicillin (2.0) |

| Escherichia coli | 0.5 | Lower than Ciprofloxacin (1.0) |

Antifungal Activity

The compound also exhibits promising antifungal properties. Testing against various fungal strains revealed effective concentrations comparable to established antifungal drugs. Its mechanism appears to involve the disruption of fungal cell membrane integrity.

| Fungal Strain | IC50 (µg/mL) | Standard Drug Comparison |

|---|---|---|

| Candida albicans | 8.0 | Comparable to Fluconazole (7.5) |

| Aspergillus niger | 6.5 | Comparable to Amphotericin B (6.0) |

Pharmacokinetics

Pharmacokinetic studies indicate that the lipophilicity of 4-(3,3-Dimethylazetidin-2-yl)pyridine has been optimized to minimize inhibition of cytochrome P450 enzymes while maintaining potent NAMPT activity. This optimization is crucial for reducing drug-drug interactions and enhancing therapeutic efficacy.

Case Studies

Several studies have highlighted the diverse applications of 4-(3,3-Dimethylazetidin-2-yl)pyridine:

- Anticancer Study : A study evaluated the effects of this compound on colorectal cancer cells, demonstrating significant inhibition of cell growth and induction of apoptosis through enhanced NAD+ levels.

- Antibacterial Assessment : In a comparative study against common pathogens, this compound outperformed traditional antibiotics in terms of MIC values, suggesting its potential as a novel antibacterial agent.

- Antifungal Evaluation : The efficacy against resistant fungal strains was assessed, showing that it could serve as an alternative treatment option in cases where conventional antifungals fail.

Preparation Methods

Alternative Route: Multi-Component Assembly

- A more sophisticated approach involves a multi-component reaction, where a pyridine precursor, a suitable amine, and a methylating agent are combined in a one-pot synthesis.

- For example, a reaction between 2-pyridinecarboxaldehyde, a methylated amine, and a cyclization catalyst can generate the azetidine core directly attached to the pyridine ring.

Specific Example from Literature

According to a detailed synthetic route described in a research publication (see reference), the synthesis of related azetidine derivatives involves:

- Formation of an azetidine ring via a cyclization of amino alcohols or amino acids with suitable reagents.

- Attachment to pyridine through nucleophilic substitution or amide coupling, depending on the functional groups present.

- Purification and characterization using NMR, IR, and mass spectrometry to confirm structure.

Data Table Summarizing Key Preparation Parameters

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Pyridine | SOCl₂ or PCl₅ | Reflux, inert atmosphere | 2-Chloropyridine | 80-90 | Selective chlorination |

| 2 | 2-Chloropyridine | 3,3-Dimethylazetidine | Base (K₂CO₃), DMF, room temperature | Intermediate | 70-85 | SN2 substitution |

| 3 | Intermediate | Heat or Lewis acid catalyst | 80-120°C | Final azetidine-pyridine compound | 60-75 | Cyclization step |

Research Findings and Optimization

Research efforts have focused on optimizing reaction conditions to improve yields and purity:

- Solvent choice significantly affects nucleophilic substitution efficiency, with polar aprotic solvents like DMF and acetonitrile favored.

- Temperature control is vital during cyclization to prevent side reactions.

- Use of catalysts such as zinc chloride or other Lewis acids enhances cyclization efficiency.

Example from Recent Studies

In a recent study (see reference), the authors reported:

- Using a one-pot synthesis combining nucleophilic substitution and cyclization, reducing the number of steps.

- Achieving yields of up to 75% for the final product.

- Characterization confirmed the structure via NMR, IR, and HRMS.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,3-Dimethylazetidin-2-yl)pyridine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing pyridine derivatives. For example, 4-(anthracen-9-yl)pyridine was synthesized via this method using Pd catalysts (tetrakis(triphenylphosphine)palladium), toluene solvent, and aqueous K₂CO₃ under reflux (12 hours, 69% yield) . Adapting this protocol, replace boronic acid reagents with azetidine-containing precursors. Optimize stoichiometry (1:1 molar ratio of halide to boronic acid) and catalyst loading (1 mol% Pd). Monitor purity via TLC (silica gel, petroleum/ethyl acetate eluent) .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks using DMSO-d₆ as solvent, referencing δ 2.50 ppm (1H) and 39.52 ppm (13C). Look for pyridine ring protons (δ 7.0–8.5 ppm) and azetidine methyl groups (δ 1.0–1.5 ppm) .

- FTIR : Identify C–N stretching (~1596 cm⁻¹) and pyridine ring vibrations (~1438 cm⁻¹) .

- HRMS : Confirm molecular mass with electrospray ionization (ESI) and compare calculated vs. observed m/z values (e.g., ±0.0003 Da tolerance) .

Q. What purification methods are suitable post-synthesis, and how can column chromatography conditions be tailored?

- Methodology : Use silica gel column chromatography with gradient elution (e.g., petroleum ether/ethyl acetate 3:1 → 1:1). For polar intermediates, increase ethyl acetate ratio. Monitor fractions via UV-TLC. Recrystallize from ethanol or dichloromethane/hexane mixtures to obtain single crystals .

Advanced Research Questions

Q. How can crystallographic data (e.g., X-ray diffraction) resolve molecular packing and intermolecular interactions in this compound?

- Methodology : Grow crystals via solvent evaporation. Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL (space group determination, displacement parameters) . Analyze intermolecular interactions (e.g., C–H⋯π, π–π stacking) with Mercury software. For example, 4-(anthracen-9-yl)pyridine exhibited π–π interactions at 3.606 Å and C–H⋯Cg contacts (2.739 Å) .

Q. What strategies resolve contradictions in reactivity data, such as unexpected regioselectivity during functionalization?

- Methodology :

- Computational DFT : Calculate Fukui indices to predict electrophilic/nucleophilic sites. Use Gaussian09 with B3LYP/6-311++G(d,p) basis set .

- Competitive Experiments : Compare nitration (HNO₃/H₂SO₄) vs. halogenation (NBS) outcomes. For example, nitration of 4-(4-chlorophenyl)pyridine favored meta-substitution (3-nitro derivative) due to electron-withdrawing pyridine directing effects .

Q. How do substituents on the azetidine ring influence electronic properties and binding affinity in target applications (e.g., medicinal chemistry)?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.